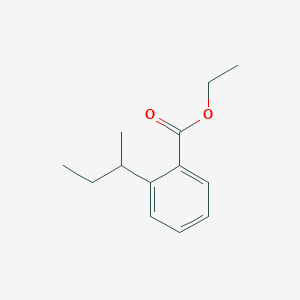
Ethyl 2-(butan-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(butan-2-yl)benzoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is derived from benzoic acid and is characterized by its unique structure, which includes a benzoate group attached to an ethyl and butan-2-yl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-(butan-2-yl)benzoate can be synthesized through the Fischer–Speier esterification method. This involves refluxing benzoic acid with ethanol and butan-2-ol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically occurs at temperatures ranging from 60 to 110°C and can take several hours to complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that facilitate the removal of water byproduct, such as Dean–Stark distillation, is common to drive the reaction to completion .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(butan-2-yl)benzoate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Hydrolysis: In the presence of an acid or base, the ester bond can be hydrolyzed to produce benzoic acid and the corresponding alcohols (ethanol and butan-2-ol)
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Acidic Hydrolysis: Strong acids like hydrochloric acid or sulfuric acid are used.
Basic Hydrolysis (Saponification): Sodium hydroxide or potassium hydroxide is employed.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products
Hydrolysis: Benzoic acid, ethanol, and butan-2-ol.
Oxidation: Benzoic acid derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(butan-2-yl)benzoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 2-(butan-2-yl)benzoate, particularly in its role as a local anesthetic, involves the inhibition of sodium ion channels on nerve membranes. By binding to specific sites on these channels, the compound reduces the passage of sodium ions, thereby blocking nerve impulse conduction and resulting in a loss of sensation .
Comparación Con Compuestos Similares
Ethyl 2-(butan-2-yl)benzoate can be compared with other esters such as ethyl benzoate, methyl benzoate, and isopropyl benzoate . While all these compounds share a benzoate group, their unique alkyl groups confer different physical and chemical properties:
Ethyl Benzoate: Simpler structure with only an ethyl group.
Methyl Benzoate: Contains a methyl group, making it more volatile.
Isopropyl Benzoate: Has an isopropyl group, providing different steric and electronic effects.
Propiedades
Número CAS |
5133-56-2 |
|---|---|
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
ethyl 2-butan-2-ylbenzoate |
InChI |
InChI=1S/C13H18O2/c1-4-10(3)11-8-6-7-9-12(11)13(14)15-5-2/h6-10H,4-5H2,1-3H3 |
Clave InChI |
YIRKOLCHXSTLLA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=CC=CC=C1C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




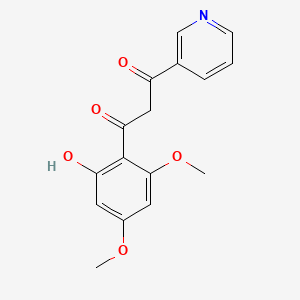
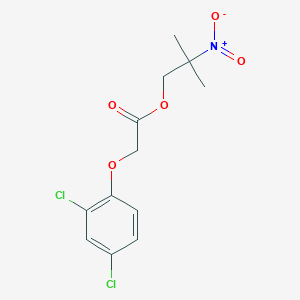

![4,4'-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one)](/img/structure/B14731031.png)
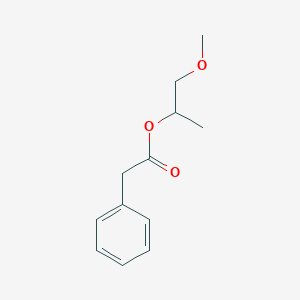
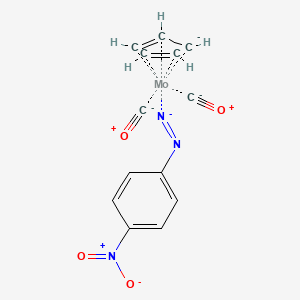
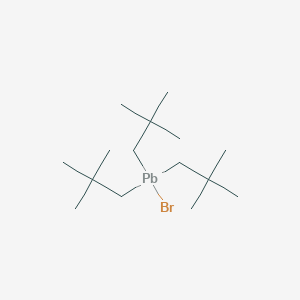
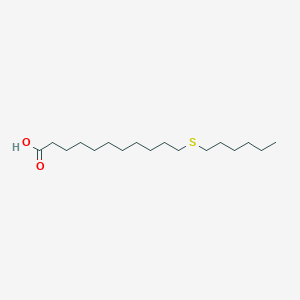

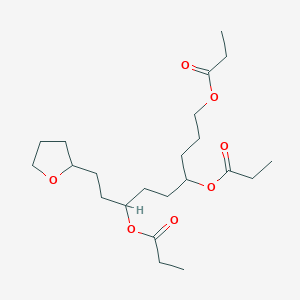

![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-N-benzylacetamide](/img/structure/B14731092.png)
